molecular formula C18H22N2O2 B6897683 5-(Bicyclo[2.2.1]heptane-2-carbonyl)-1-methyl-3,4-dihydro-1,5-benzodiazepin-2-one

5-(Bicyclo[2.2.1]heptane-2-carbonyl)-1-methyl-3,4-dihydro-1,5-benzodiazepin-2-one

Cat. No.: B6897683
M. Wt: 298.4 g/mol
InChI Key: AWZATEIHDCJRRX-UHFFFAOYSA-N
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Description

5-(Bicyclo[2.2.1]heptane-2-carbonyl)-1-methyl-3,4-dihydro-1,5-benzodiazepin-2-one is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential therapeutic applications and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bicyclo[2.2.1]heptane-2-carbonyl)-1-methyl-3,4-dihydro-1,5-benzodiazepin-2-one typically involves a multi-step process. One common method includes the use of a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction allows for the enantioselective synthesis of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Bicyclo[2.2.1]heptane-2-carbonyl)-1-methyl-3,4-dihydro-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(Bicyclo[2.2.1]heptane-2-carbonyl)-1-methyl-3,4-dihydro-1,5-benzodiazepin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bicyclo[2.2.1]heptane-2-carbonyl)-1-methyl-3,4-dihydro-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Norbornane (Bicyclo[2.2.1]heptane): A simpler bicyclic compound used as a reference in studying the properties of more complex derivatives.

    Camphor: A naturally occurring bicyclic compound with various medicinal and industrial applications.

    DABCO (1,4-Diazabicyclo[2.2.2]octane): A bicyclic compound used as a catalyst and in organic synthesis

Uniqueness

5-(Bicyclo[2.2.1]heptane-2-carbonyl)-1-methyl-3,4-dihydro-1,5-benzodiazepin-2-one is unique due to its combination of a bicyclic structure with a benzodiazepine core. This structural complexity provides it with distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-(bicyclo[2.2.1]heptane-2-carbonyl)-1-methyl-3,4-dihydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-19-15-4-2-3-5-16(15)20(9-8-17(19)21)18(22)14-11-12-6-7-13(14)10-12/h2-5,12-14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZATEIHDCJRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCN(C2=CC=CC=C21)C(=O)C3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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